2-Ethoxy-4,6-dimethylpyrimidin-5-amine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4,6-dimethylpyrimidin-5-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of ethyl cyanoacetate with urea in the presence of a base, followed by subsequent functional group modifications . The reaction progress can be monitored using Thin Layer Chromatography (TLC) on aluminum silica gel plates .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4,6-dimethylpyrimidin-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
2-Ethoxy-4,6-dimethylpyrimidin-5-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of novel bioactive pyrimidine derivatives.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4,6-dimethylpyrimidin-5-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways and cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: Similar in structure but lacks the ethoxy group.
2-Ethoxy-4,6-dihydroxypyrimidine: Contains hydroxyl groups instead of amine.
4,6-Dimethylpyrimidine-2-thiol: Contains a thiol group instead of an ethoxy group.
Uniqueness
2-Ethoxy-4,6-dimethylpyrimidin-5-amine is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. The presence of the ethoxy group enhances its solubility and potential for forming hydrogen bonds, making it a valuable compound in various chemical and biological applications .
Biological Activity
2-Ethoxy-4,6-dimethylpyrimidin-5-amine is a pyrimidine derivative that has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. This compound features a unique structure that includes an ethoxy group and two methyl groups on the pyrimidine ring, which contribute to its reactivity and potential therapeutic applications.
Antimicrobial Properties
Research indicates that derivatives of 4,6-dimethylpyrimidin-5-amine, including this compound, exhibit significant antibacterial activity against various pathogens. For instance, studies have shown that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 50 µg/mL |
Escherichia coli | 100 µg/mL |
Cytotoxic Effects
In addition to its antimicrobial properties, this compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary studies suggest that this compound exhibits moderate cytotoxicity against several cancer types, indicating potential as an anticancer agent .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
HeLa (Cervical Cancer) | 20 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets , including enzymes and receptors involved in disease pathways. The amino group present in the structure allows for nucleophilic substitution reactions, which may enhance its binding affinity to target proteins .
Interaction with Nitric Oxide Pathway
A significant finding is the compound's ability to inhibit nitric oxide (NO) production in immune cells. This effect has been linked to anti-inflammatory properties, suggesting that it may modulate immune responses .
Case Studies and Research Findings
- Antibacterial Screening : A study conducted on a series of pyrimidine derivatives demonstrated that compounds similar to this compound showed promising antibacterial activity comparable to standard antibiotics like ampicillin .
- Cytotoxicity Evaluation : In vitro assays revealed that certain derivatives exhibited IC50 values ranging from 15 µM to over 30 µM against various cancer cell lines, indicating their potential as lead compounds for further drug development .
- Inflammatory Response Modulation : Research highlighted the compound's role in inhibiting NO production in activated immune cells, which could contribute to its anti-inflammatory effects and potential therapeutic applications in inflammatory diseases .
Properties
IUPAC Name |
2-ethoxy-4,6-dimethylpyrimidin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-4-12-8-10-5(2)7(9)6(3)11-8/h4,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YANLZYWLYDOJTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(C(=N1)C)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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